molecular formula C15H18N2O3 B11850539 tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate

tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate

Cat. No.: B11850539
M. Wt: 274.31 g/mol
InChI Key: HGGXEQHANIWJGV-UHFFFAOYSA-N
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Description

tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate is a synthetic organic compound with a complex structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate typically involves multiple steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of this compound at the 3-position gives an intermediate product, which is then converted to an N-Boc derivative. The aldehyde group of this derivative is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

Chemical Reactions Analysis

tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents. Common reagents used in these reactions include sodium borohydride for reduction and n-butyllithium for substitution reactions. .

Scientific Research Applications

tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl N-(1-methyl-2-oxoquinolin-4-yl)carbamate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)16-11-9-13(18)17(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,16,19)

InChI Key

HGGXEQHANIWJGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=O)N(C2=CC=CC=C21)C

Origin of Product

United States

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